Introduction: The Significance of Fluvastatin and its N-ethyl Analogue
Introduction: The Significance of Fluvastatin and its N-ethyl Analogue
An In-Depth Technical Guide to the Synthesis and Characterization of Fluvastatin N-ethyl sodium
This guide provides a comprehensive overview of the synthesis and characterization of Fluvastatin N-ethyl sodium, a known impurity and related compound of the cholesterol-lowering drug, Fluvastatin.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.
Fluvastatin is a competitive inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[3] By blocking this enzyme, Fluvastatin effectively reduces plasma cholesterol and lipoprotein levels, playing a crucial role in the prevention of cardiovascular diseases.[4][5] It is the first entirely synthetic HMG-CoA reductase inhibitor.[4]
The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Fluvastatin N-ethyl sodium is identified as a related compound to Fluvastatin.[1][2] Understanding its synthesis and characterization is paramount for developing analytical methods to detect and quantify its presence, thereby ensuring the purity of Fluvastatin sodium.
Synthesis of Fluvastatin N-ethyl sodium
The synthesis of Fluvastatin N-ethyl sodium can be logically derived from the established manufacturing processes for Fluvastatin.[6][7] The core difference lies in the use of an N-ethylated indole precursor instead of the N-isopropyl indole precursor used for Fluvastatin. The following proposed synthesis is a multi-step process involving the construction of the indole core, followed by the elaboration of the dihydroxyheptenoic acid side chain.
Proposed Synthetic Pathway
The synthesis can be envisioned as a convergent process, where two key fragments are prepared separately and then coupled.
-
Fragment A : The N-ethyl indole aldehyde.
-
Fragment B : The chiral side-chain precursor.
The final steps involve the saponification of the ester to yield the sodium salt.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-(4-fluorophenyl)-1-ethyl-1H-indole-2-carbaldehyde (Fragment A)
This step is analogous to the synthesis of the corresponding N-isopropyl aldehyde used in Fluvastatin synthesis.
-
To a solution of 1-ethyl-1H-indole in an appropriate solvent (e.g., dichloromethane), add a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture for several hours until the formation of the 2-formyl indole is complete (monitored by TLC or HPLC).
-
Perform a Suzuki coupling with a 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., toluene/ethanol/water) to introduce the fluorophenyl group at the 3-position.
-
Purify the resulting aldehyde by column chromatography.
Step 2: Synthesis of the Side-Chain Precursor (Fragment B)
The synthesis of the chiral side-chain can be achieved through various asymmetric synthesis strategies. One common approach involves an asymmetric aldol reaction.[8][9]
Step 3: Coupling of Fragment A and Fragment B
A Horner-Wadsworth-Emmons reaction is a well-established method for coupling the indole aldehyde (Fragment A) with a phosphonate-containing side-chain precursor (Fragment B) to form the E-olefin.[10]
-
Treat the phosphonate ester of the side-chain with a strong base (e.g., NaH or NaHMDS) in an anhydrous solvent (e.g., THF) at low temperature to generate the ylide.
-
Add the N-ethyl indole aldehyde (Fragment A) to the reaction mixture and allow it to warm to room temperature.
-
After the reaction is complete, quench with a proton source and perform an aqueous work-up.
-
Purify the coupled product, which is the protected form of the Fluvastatin N-ethyl ester, by chromatography.
Step 4: Deprotection and Saponification
-
Cleave the protecting groups on the diol of the side chain using appropriate acidic conditions (e.g., HCl in acetonitrile).[10]
-
Perform saponification of the resulting ester using sodium hydroxide in a mixture of alcohol and water.[11][12]
-
After the hydrolysis is complete, the reaction mixture can be purified by extraction to remove organic impurities.
-
The final product, Fluvastatin N-ethyl sodium, can be isolated from the aqueous solution by lyophilization or careful evaporation of the solvent.[11][12]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Fluvastatin N-ethyl sodium.
Characterization of Fluvastatin N-ethyl sodium
A suite of analytical techniques is essential to confirm the identity, structure, and purity of the synthesized Fluvastatin N-ethyl sodium.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the synthesized compound and for separating it from starting materials, by-products, and other related impurities.
Protocol: Reversed-Phase HPLC (RP-HPLC)
A typical RP-HPLC method for Fluvastatin and its related compounds would be as follows:[13][14][15]
-
Column: A C18 column (e.g., Hypersil ODS, 150 x 4.6 mm, 5 µm) is commonly used.[13][15]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20mM phosphate buffer, pH adjusted to 3.0-3.2) and organic solvents like acetonitrile and methanol.[13][15] A common mobile phase composition is a mixture of methanol, acetonitrile, and phosphate buffer.[13]
-
Detection: UV detection at a wavelength where the chromophore of the molecule has significant absorbance, such as 234 nm or 305 nm.[15][17]
-
Temperature: Ambient or controlled at 30 °C.[16]
Expected Results:
The retention time of Fluvastatin N-ethyl sodium will be different from that of Fluvastatin due to the difference in the N-alkyl group. The peak purity should be assessed using a photodiode array (PDA) detector.
| Parameter | Expected Value | Reference |
| Column | C18 (150 x 4.6 mm, 5 µm) | [13][15] |
| Mobile Phase | Methanol:Acetonitrile:Buffer | [13] |
| Detection λ | 234 nm | [15] |
| Purity | >99% (as per peak area) | - |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. It is often coupled with liquid chromatography (LC-MS).
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
The sample is introduced into the mass spectrometer via direct infusion or through an LC system.
-
Electrospray ionization in either positive or negative ion mode is used. For a sodium salt of a carboxylic acid, negative ion mode is often preferred to observe the [M-Na]⁻ ion.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Results:
The expected molecular weight of Fluvastatin N-ethyl sodium (C₂₃H₂₃FNNaO₄) is 419.4 g/mol .[1] In negative ESI-MS, a prominent peak corresponding to the deprotonated molecule [M-Na]⁻ at m/z 396.16 would be expected. In positive ESI-MS, adducts such as [M+H]⁺ at m/z 420.16 or [M+Na]⁺ at m/z 442.14 might be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
| Ion | Calculated m/z |
| [M-Na]⁻ | 396.1615 |
| [M+H]⁺ | 420.1762 |
| [M+Na]⁺ | 442.1581 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial, and ¹⁹F NMR is also informative due to the presence of a fluorine atom.
Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Two-dimensional NMR experiments like COSY, HSQC, and HMBC can be used to assign all proton and carbon signals definitively.
Expected Signals:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the indole and fluorophenyl rings, the vinyl proton, the protons on the dihydroxyheptenoate side chain, and importantly, the ethyl group attached to the indole nitrogen (a triplet and a quartet).[18][19]
-
¹³C NMR: The spectrum will display signals for all 23 carbon atoms in the molecule. The chemical shifts will be indicative of the different functional groups present.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring.[20]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Acquire the IR spectrum of the solid sample.
-
Identify the characteristic absorption bands.
Expected Absorption Bands:
The FTIR spectrum of Fluvastatin N-ethyl sodium is expected to show characteristic peaks for the O-H stretch of the hydroxyl groups, the C=O stretch of the carboxylate, C=C stretches of the aromatic rings and the olefin, and the C-F stretch.[21][22][23]
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H (hydroxyl) | 3300 - 3650 | [21] |
| C-H (aromatic/aliphatic) | 2850 - 3100 | - |
| C=O (carboxylate) | ~1573 | [21] |
| C=C (aromatic/olefin) | 1450 - 1600 | - |
| C-F | 1150 - 1250 | - |
Interrelation of Characterization Techniques
Caption: Relationship between analytical techniques for characterization.
Conclusion
This technical guide outlines a robust framework for the synthesis and comprehensive characterization of Fluvastatin N-ethyl sodium. The proposed synthetic route, based on established methodologies for Fluvastatin, provides a clear path for its preparation in a laboratory setting. The detailed characterization protocols, employing a combination of chromatographic and spectroscopic techniques, ensure a self-validating system for confirming the identity, structure, and purity of the synthesized molecule. For professionals in the pharmaceutical industry, this guide serves as a valuable resource for impurity synthesis, analytical method development, and ultimately, ensuring the quality and safety of Fluvastatin drug products.
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